{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene
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Overview
Description
{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene is a chemical compound known for its unique structure and properties It is a member of the cycloalkane family, characterized by a cyclic hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene typically involves the reaction of 2-methylcyclohex-3-en-1-one with benzyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Vinyl chloride: A similar compound with a vinyl group attached to a benzene ring.
Cyclohexane derivatives: Compounds with similar cycloalkane structures but different substituents.
Uniqueness
{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene stands out due to its unique combination of a cyclohexane ring and a benzene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
73810-43-2 |
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Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(2-methylcyclohex-3-en-1-ylidene)methoxymethylbenzene |
InChI |
InChI=1S/C15H18O/c1-13-7-5-6-10-15(13)12-16-11-14-8-3-2-4-9-14/h2-5,7-9,12-13H,6,10-11H2,1H3 |
InChI Key |
NVUFXDLMRWXIAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCCC1=COCC2=CC=CC=C2 |
Origin of Product |
United States |
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